molecular formula C9H18ClNO2 B6195652 3-(azepan-3-yl)propanoic acid hydrochloride CAS No. 1257855-65-4

3-(azepan-3-yl)propanoic acid hydrochloride

Cat. No.: B6195652
CAS No.: 1257855-65-4
M. Wt: 207.7
InChI Key:
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Description

3-(azepan-3-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 It is a derivative of propanoic acid, where the propanoic acid moiety is substituted with an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-3-yl)propanoic acid hydrochloride typically involves the reaction of azepane with a propanoic acid derivative under specific conditions. One common method includes the use of azepane and 3-bromopropanoic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the azepane ring attacks the bromine-substituted carbon of the propanoic acid derivative, forming the desired product. The hydrochloride salt is then obtained by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The azepane ring can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(azepan-3-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(azepan-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The azepane ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(azepan-1-yl)propanoic acid: A similar compound where the azepane ring is attached at a different position.

    3-(piperidin-3-yl)propanoic acid: A compound with a piperidine ring instead of an azepane ring.

    3-(morpholin-3-yl)propanoic acid: A compound with a morpholine ring.

Uniqueness

3-(azepan-3-yl)propanoic acid hydrochloride is unique due to the specific positioning of the azepane ring and its hydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

CAS No.

1257855-65-4

Molecular Formula

C9H18ClNO2

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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